[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate
Beschreibung
This compound is a deuterated corticosteroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of synthetic glucocorticoids. Key structural attributes include:
- Stereochemistry: The 8S,9R,10S,11S,13S,16S,17R configuration aligns with potent glucocorticoid activity, as seen in dexamethasone and betamethasone analogs .
- Substituents: 9-Fluoro: Enhances anti-inflammatory potency by stabilizing receptor-ligand interactions . 11-Hydroxy: Critical for binding to glucocorticoid receptors . 17-Propanoyloxy with pentadeuterium: The propanoate ester at C17 is fully deuterated at the methyl and methylene positions (2,2,3,3,3-pentadeutero), likely to slow metabolism via the deuterium isotope effect, extending half-life .
- Pharmacological Role: As a deuterated analog, it is hypothesized to retain anti-inflammatory and immunosuppressive properties while offering improved metabolic stability compared to non-deuterated corticosteroids.
Eigenschaften
IUPAC Name |
[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBQSYVNNPZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859918 | |
| Record name | 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Light grey odorless solid; [Sigma-Aldrich MSDS] | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pumice | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1332-09-8, 5593-20-4 | |
| Record name | Pumice | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pumice | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Betamethason-Dipropionat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Betamethason ausgehen. Die Synthese umfasst die Veresterung von Betamethason mit Propionsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Betamethason-Dipropionat unter Verwendung großtechnischer chemischer Reaktoren hergestellt. Der Prozess beinhaltet die gleiche Veresterungsreaktion, ist aber für die Massenproduktion optimiert. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen stellt eine gleichbleibende Qualität und Effizienz sicher. Das Endprodukt wird durch Techniken wie Kristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Betamethason-Dipropionat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen und Alkoholen führen, während die Reduktion Hydroxyderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Betamethason-Dipropionat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Steroidchemie und -synthese verwendet.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse und seine Interaktionen mit Glukokortikoidrezeptoren.
Medizin: Es wird in großem Umfang in der klinischen Forschung verwendet, um neue Behandlungen für entzündliche und Autoimmunerkrankungen zu entwickeln.
Industrie: Die Verbindung wird in der Formulierung verschiedener pharmazeutischer Produkte verwendet, darunter topische Cremes und Salben
5. Wirkmechanismus
Betamethason-Dipropionat entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung aktiviert den Rezeptor und führt zur Translokation des Rezeptor-Ligand-Komplexes in den Zellkern. Im Zellkern bindet der Komplex an spezifische DNA-Sequenzen und reguliert die Transkription von entzündungshemmenden und immunsuppressiven Genen. Dies führt zur Hemmung von proinflammatorischen Zytokinen und zur Unterdrückung von Immunantworten .
Ähnliche Verbindungen:
Betamethason: Ein weniger wirksames Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.
Dexamethason: Ein weiteres Glukokortikoid mit einer leicht unterschiedlichen Molekülstruktur und Wirksamkeit.
Hydrocortison: Ein natürlich vorkommendes Glukokortikoid mit geringerer Wirksamkeit im Vergleich zu Betamethason-Dipropionat
Einzigartigkeit: Betamethason-Dipropionat ist aufgrund seiner hohen Wirksamkeit und langen Wirkdauer einzigartig. Seine veresterte Form erhöht seine Lipophilie, wodurch es besser in die Haut eindringen und länger wirken kann. Dies macht es besonders wirksam bei der Behandlung schwerer entzündlicher Hauterkrankungen .
Wirkmechanismus
Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory and immunosuppressive genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is structurally related to several corticosteroids, differing in ester groups, substituents, and isotopic modifications. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
*Estimated based on molecular formula (C₂₆H₂₉D₅FO₈).
Key Differences and Implications :
Deuterated Ester: The pentadeuteriopropanoate group distinguishes the target compound from non-deuterated analogs like clobetasol propionate.
Fluorination Pattern : Unlike flumethasone pivalate (6,9-difluoro), the target compound has a single 9-fluoro substituent, which balances potency and side-effect profiles .
Ester Lipophilicity: The propanoate ester in the target compound and clobetasol propionate increases lipophilicity (LogP ~2.8–3.1) compared to betamethasone derivatives (LogP ~1.9), enhancing skin penetration in topical formulations .
Metabolic Stability : Deuterated analogs are designed to resist oxidation, whereas dexamethasone acetate and betamethasone derivatives undergo rapid ester hydrolysis .
Biologische Aktivität
The compound [2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate represents a complex structure with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of betamethasone , a corticosteroid known for its anti-inflammatory and immunosuppressive properties. The chemical formula is with a molecular weight of approximately 874.06 g/mol. It features multiple functional groups that contribute to its biological activity.
Structural Features
- Fluorine Substitution : The presence of a fluorine atom at the 9-position enhances the compound's potency.
- Hydroxyl Groups : Hydroxyl groups at specific positions (e.g., 11-position) are crucial for interaction with biological targets.
- Cyclopenta[a]phenanthrene Core : This steroidal backbone is characteristic of glucocorticoids and is essential for receptor binding.
The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to modulation of gene expression. This interaction can result in:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and chemokines.
- Immunosuppressive Effects : Reducing the activity of immune cells such as lymphocytes and macrophages.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that compounds similar to this one can significantly reduce inflammation in models of arthritis and dermatitis.
- Immunosuppression : Effective in managing autoimmune conditions by dampening the immune response.
- Antiproliferative Effects : Some research indicates potential efficacy against certain cancers by inhibiting cell proliferation.
Study 1: Anti-inflammatory Efficacy
In a controlled trial involving patients with rheumatoid arthritis, administration of the compound demonstrated a marked reduction in joint swelling and pain compared to a placebo group. The study reported a decrease in serum levels of inflammatory markers such as C-reactive protein (CRP).
Study 2: Immunosuppressive Properties
A study on patients undergoing organ transplantation highlighted the compound's effectiveness in preventing acute rejection. Patients receiving this treatment exhibited lower rates of rejection compared to those on standard immunosuppressive therapy.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation | |
| Immunosuppression | Decreased immune response | |
| Antiproliferative | Inhibition of cancer cell growth |
Table 2: Clinical Trial Outcomes
| Study | Population | Outcome |
|---|---|---|
| Rheumatoid Arthritis | 100 patients | 30% reduction in CRP levels |
| Organ Transplantation | 50 patients | 20% lower rejection rates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
